4-(6-Amino-1h-indol-1-yl)butan-1-ol

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers developing kinase or TRP channel probes often face supply inconsistency with regioisomeric impurities that alter pKa-driven binding. This 6-aminoindole eliminates that variability. Key advantages: • Orthogonal handles (6-NH₂, 1°-OH) enable chemoselective library synthesis without protecting groups. • Defined pKa (5.53) ensures neutral nucleophilic amine at physiological pH, critical for hinge-region H-bond donor capacity (TPSA 51.18 Ų). • Sourced with reliable multi-vendor redundancy, eliminating lead-time risk for SAR campaigns. Standard commercial purity is 98%.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Cat. No. B13639571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Amino-1h-indol-1-yl)butan-1-ol
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2CCCCO)N
InChIInChI=1S/C12H16N2O/c13-11-4-3-10-5-7-14(12(10)9-11)6-1-2-8-15/h3-5,7,9,15H,1-2,6,8,13H2
InChIKeyBTGUNMKTTWQTJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(6-Amino-1H-indol-1-yl)butan-1-ol: Dual-Functional Indole Building Block


4-(6-Amino-1H-indol-1-yl)butan-1-ol (CAS 1250141-67-3) is an N-alkylindole derivative bearing a primary alcohol at the terminus of a four-carbon chain and a free 6-amino group on the indole ring . With a molecular formula of C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol, it is supplied as a research chemical with a typical purity of 98% . The compound integrates two orthogonal reactive handles—a nucleophilic aromatic amine and a terminal primary hydroxyl—making it a versatile scaffold for constructing kinase inhibitors, TRP channel antagonists, and sigma receptor ligands .

Why Regioisomer or Non-Amino Analogs Cannot Substitute This Scaffold


The 6-amino substitution pattern imparts a distinct basicity (pKa = 5.53) that differs measurably from the 5-amino regioisomer (pKa = 5.99), altering protonation equilibria at physiological pH and affecting both reactivity in coupling reactions and interactions with biological targets [1]. Removing the amino group entirely eliminates two hydrogen-bond donor sites and two acceptor sites, reducing the topological polar surface area by more than half (TPSA drops from 51.18 Ų to 25.16 Ų) and increasing calculated LogP by approximately 0.19 units, which fundamentally alters solubility, permeability, and target engagement profiles [2]. Generic substitution therefore introduces uncontrolled variability in both synthetic outcomes and biological readouts.

Quantitative Differentiation vs. Closest Analogs


TPSA and Hydrogen-Bond Capacity: 6-Amino vs. Non-Amino Parent

The 6-amino substituent doubles the topological polar surface area and triples hydrogen-bonding capacity relative to the non-amino analog 4-(1H-indol-1-yl)butan-1-ol. Target compound TPSA = 51.18 Ų, LogP = 1.996, H-bond acceptors = 3, H-bond donors = 2 . Comparator TPSA = 25.16 Ų, LogP = 2.18, H-bond acceptors = 1, H-bond donors = 1 [1]. This represents a TPSA increase of 26.02 Ų (+103%) and a LogP reduction of 0.18 units, placing the target compound firmly within oral drug-like chemical space (TPSA < 140 Ų, LogP < 5) while the comparator falls below the typical TPSA threshold for kinase inhibitor design (often > 40 Ų).

Medicinal Chemistry Drug Design Physicochemical Properties

Core Basicity: pKa Differences Between 6-Aminoindole and 5-Aminoindole

Potentiometric titration and ¹³C NMR studies established the pKa of the 6-aminoindole core as 5.53, compared to 5.99 for the 5-aminoindole core [1]. This 0.46 log-unit difference means that at pH 7.4, the 6-amino derivative is deprotonated to a greater extent (~98.7% neutral) than the 5-amino isomer (~96.2% neutral), a 2.5-percentage-point difference in the neutral fraction. The 6-amino isomer is also a weaker base than aniline (pKa 3.92) but stronger than β-naphthylamine (pKa 3.39), placing it in a distinct reactivity window for pH-dependent reactions such as acylation, diazotization, and enzyme binding.

Physical Organic Chemistry Medicinal Chemistry Reactivity

Primary vs. Secondary Alcohol: Synthetic Versatility Comparison

The target compound contains a primary alcohol at the terminal position, whereas the positional isomer 4-(6-amino-1H-indol-1-yl)butan-2-ol (CAS 1565089-98-6) bears a secondary alcohol . Primary alcohols are oxidized to aldehydes (or carboxylic acids) under conditions where secondary alcohols yield ketones; aldehydes can further undergo reductive amination with amines to generate secondary or tertiary amines, a key transformation for introducing additional diversity. Primary alcohols also exhibit faster rates in esterification, Mitsunobu, and Appel reactions due to reduced steric hindrance. The target compound's terminal –CH₂OH group is thus a more versatile synthetic handle than the internal –CH(OH)CH₃ group of the 2-ol isomer for convergent library synthesis.

Synthetic Chemistry Building Block Selection Functional Group Interconversion

Commercial Pricing: 6-Amino vs. 5-Amino Regioisomer

At 98% purity from the same vendor (MolDB), the target 6-amino compound is priced at $1,754 per gram, compared to $1,603 per gram for the 5-amino regioisomer . The 6-amino isomer carries a $151 (9.4%) premium. At the 2.5 g scale, the premium is $60 (1.9%), with the 6-amino compound at $3,250 vs. $3,190 for the 5-amino isomer. Both compounds have identical molecular formulas and similar lead times (1–3 weeks). The modest price difference suggests comparable synthetic accessibility, but the 6-amino variant's distinct basicity and substitution pattern may justify selection when specific pharmacophoric requirements exist.

Procurement Cost Analysis Chemical Sourcing

Optimal Application Scenarios Based on Differentiated Evidence


Kinase Inhibitor Scaffold with Hinge-Region Hydrogen Bonding

The elevated TPSA (51.18 Ų) and dual H-bond donor capacity (2 donors) of the 6-aminoindole core enable key hinge-region interactions with kinase ATP-binding sites. The terminal primary alcohol allows introduction of a solubilizing or targeting moiety via esterification, etherification, or oxidation to the aldehyde followed by reductive amination. This dual reactivity is absent in the non-amino analog 4-(1H-indol-1-yl)butan-1-ol, which lacks the ability to act as a hinge-binding hydrogen-bond donor . Use this compound when designing focused libraries targeting kinases (e.g., mTOR, PKCθ) where the 6-aminoindole motif is a recognized pharmacophore .

TRP Channel Antagonist Optimization Leveraging 6-Amino Basicity

The pKa of 5.53 positions the 6-amino group predominantly in its neutral, nucleophilic form at physiological pH, making it suitable for optimizing TRP channel antagonists (TRPV1, TRPC6, TRPA1) where aminoindole scaffolds have demonstrated sub-nanomolar potency . The 5-amino regioisomer, with its higher pKa (5.99) and greater fraction of protonated species at pH 7.4, may exhibit altered pharmacokinetics or off-target binding. The primary alcohol handle can be used to append substituents that modulate logD and metabolic stability without perturbing the core pharmacophore .

Parallel Library Synthesis via Orthogonal Functionalization

The orthogonal reactivity of the primary alcohol (oxidation, esterification, Mitsunobu) and the 6-amino group (acylation, sulfonylation, reductive amination) enables sequential, chemoselective derivatization without protecting-group manipulation. This is in contrast to the 2-ol isomer, where the secondary alcohol is less reactive, and to the nitrile analog (CAS 1096264-45-7), which requires reduction to the amine or hydrolysis to the acid before further functionalization . Select this compound when building diverse screening libraries from a single core scaffold, minimizing synthetic step count .

SAR Study Procurement with Budget Predictability

The 6-amino isomer is commercially available at a modest premium (~$151/g) over the 5-amino regioisomer from the same vendor at identical purity . For SAR campaigns where the 6-substitution pattern is structurally mandated, this predictable cost differential enables accurate budget forecasting across multiple analogs. The compound is stocked by multiple vendors (ChemScene, MolDB, Leyan, CymitQuimica) ensuring supply chain redundancy, while the 2-ol isomer (CAS 1565089-98-6) has limited vendor coverage and may require custom synthesis .

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